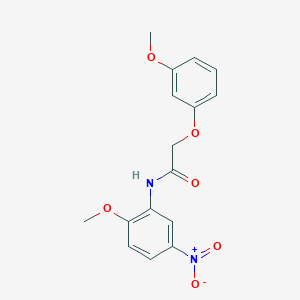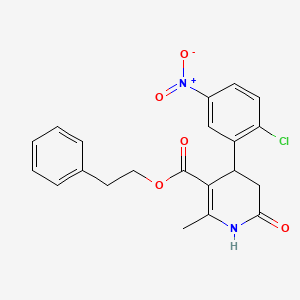
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxyphenoxy)acetamide, commonly known as MNPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MNPA is a synthetic compound that has been synthesized using various methods, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of MNPA is still being studied. It has been suggested that MNPA may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. MNPA has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins.
Biochemical and Physiological Effects:
MNPA has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antibacterial and antifungal properties. MNPA has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, MNPA has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for the study of MNPA. One potential direction is the development of MNPA-based drugs for the treatment of inflammatory diseases and pain management. Another potential direction is the development of MNPA-based fluorescent probes for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of MNPA and its potential applications in various fields of scientific research.
In conclusion, MNPA is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of MNPA in various fields of scientific research.
Métodos De Síntesis
MNPA can be synthesized using various methods, including the reaction of 2-methoxy-5-nitroaniline with 3-methoxyphenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with acetic anhydride and acetic acid to obtain MNPA.
Aplicaciones Científicas De Investigación
MNPA has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain management. MNPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-12-4-3-5-13(9-12)24-10-16(19)17-14-8-11(18(20)21)6-7-15(14)23-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRSFBJNQVFXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4927375.png)

![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)

![[1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4927401.png)
![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)
![N-[2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4927412.png)